molecular formula C19H12ClN3O2S B3475999 N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3475999
M. Wt: 381.8 g/mol
InChI Key: HSXBINFIZIXNQC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a combination of benzodioxole, chlorophenyl, and thienopyrimidine moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.

    Attachment of the benzodioxole moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxole group to the core structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.

    Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme inhibitors: Potential to inhibit specific enzymes due to its structural features.

    Receptor modulators: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
  • N-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine

Uniqueness

  • Chlorophenyl group : The presence of a chlorine atom can significantly influence the compound’s reactivity and biological activity compared to its fluorinated or brominated analogs.
  • Benzodioxole moiety : This group can enhance the compound’s ability to interact with biological targets due to its electron-rich nature.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-12-3-1-11(2-4-12)14-8-26-19-17(14)18(21-9-22-19)23-13-5-6-15-16(7-13)25-10-24-15/h1-9H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXBINFIZIXNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
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N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
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N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

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